molecular formula C27H31N3O3S B12776338 N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate CAS No. 92908-53-7

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate

Cat. No.: B12776338
CAS No.: 92908-53-7
M. Wt: 477.6 g/mol
InChI Key: QQPNDDIKDWIAFX-UHFFFAOYSA-M
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Description

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines an indolium moiety with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate typically involves the reaction of 4-dimethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product as a salt with 4-methylbenzenesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted products with new functional groups replacing the dimethylamino group.

Scientific Research Applications

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylpyridin-4-amine 4-methylbenzenesulfonate
  • N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-2-yl)ethenyl]aniline

Uniqueness

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate stands out due to its unique combination of an indolium moiety and a dimethylamino group, which imparts distinctive chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

92908-53-7

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate

InChI

InChI=1S/C20H24N3.C7H8O3S/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-6-2-4-7(5-3-6)11(8,9)10/h6-14H,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

QQPNDDIKDWIAFX-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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